molecular formula C16H17NO2 B5734069 N-(4-phenoxyphenyl)butanamide

N-(4-phenoxyphenyl)butanamide

Cat. No. B5734069
M. Wt: 255.31 g/mol
InChI Key: IRCACRUIRFKJQV-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, its use as a performance-enhancing drug in sports has raised concerns about its safety and legality.

Scientific Research Applications

Antifungal Activities

N-(4-phenoxyphenyl)butanamide and its derivatives have been explored for their antifungal properties. Studies have shown that specific butanamides with electron withdrawing groups like Cl and F exhibit significant activities against fungi such as Pyricularia oryzae and Erysiphe graminis (Lee et al., 1999).

Tyrosinase and Melanin Inhibition

Research has also focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are effective in inhibiting tyrosinase and melanin, suggesting potential applications in depigmentation drugs (Raza et al., 2019).

Gastric Acid Antisecretory Activity

Butanamide derivatives have been investigated for their gastric acid antisecretory activity, indicating potential therapeutic applications for gastric issues (Ueda et al., 1991).

Antimicrobial and Anticancer Activities

Another study demonstrates the synthesis of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, which exhibits good antimicrobial activity and comparable anticancer activity against specific cell lines (Sirajuddin et al., 2015).

Lipoxygenase Inhibition

N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been synthesized and shown to inhibit lipoxygenase enzyme, pointing towards potential applications in inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).

Dual Inhibition of Cyclooxygenase and Lipoxygenase

Butanamide derivatives like S 19812 have been studied for their dual inhibition of cyclooxygenase and lipoxygenase pathways, suggesting their use in treating pain and inflammation (Tordjman et al., 2003).

properties

IUPAC Name

N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-6-16(18)17-13-9-11-15(12-10-13)19-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCACRUIRFKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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